4-Bromo-6-fluoro-N1-methylbenzene-1,2-diamine
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Overview
Description
5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of benzenediamine, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where bromine and fluorine are introduced to the benzene ring. The methylation of the amine group can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenediamines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methyl group can enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoro-N1-methyl-1,2-benzenediamine
- 5-Bromo-3-fluoro-1,2-benzenediamine
- 3-Fluoro-N2-methyl-1,2-benzenediamine
Uniqueness
5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine is unique due to the specific arrangement of substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H8BrFN2 |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8BrFN2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,10H2,1H3 |
InChI Key |
IIUOPZBHSUDXGR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1F)Br)N |
Origin of Product |
United States |
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